molecular formula C20H11Cl2N3O B5500271 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile

Cat. No.: B5500271
M. Wt: 380.2 g/mol
InChI Key: QBVZGXUTVCTABJ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile is a useful research compound. Its molecular formula is C20H11Cl2N3O and its molecular weight is 380.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.0279174 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity and Anticancer Research Researchers have synthesized acrylonitriles substituted with benzimidazoles and evaluated their in vitro cytotoxic potency on human cancer cell lines, revealing that specific substitutions can significantly enhance cytotoxic activity. For instance, derivatives containing a 5-nitrothiophen-2-yl ring at position 3 exhibited pronounced potency, suggesting a potential for the development of new anticancer drugs. These compounds induce cell death through mechanisms such as apoptosis, as indicated by increased activities of caspases in cancer cell lines (Sa̧czewski et al., 2004).

Antibacterial Applications Further investigations have extended to the antibacterial properties of these derivatives, highlighting their effectiveness against a range of bacterial strains. Modifications to the benzimidazole ring, such as the addition of methyl groups, have shown to affect the overall cytotoxic and antibacterial activities, providing insights into structure-activity relationships and guiding the design of molecules with enhanced biological activities (Sa̧czewski et al., 2008).

DNA Interaction Studies The interaction of these compounds with DNA has also been a subject of interest, with some studies suggesting their potential as DNA intercalators or groove binders. This interaction is crucial for understanding the molecular mechanisms behind their biological activities and for designing compounds with specific targeting capabilities. Amidino-substituted benzimidazolyl derivatives, in particular, have been proposed as candidates for HIV treatment, indicating their versatility and potential in addressing different therapeutic targets (Starčević et al., 2002).

Anticorrosion Applications Aside from biomedical applications, these compounds have demonstrated utility in other fields such as materials science. For example, studies on their anticorrosion performance for copper in acidic environments have shown that certain derivatives can act as effective corrosion inhibitors, highlighting their potential in protecting metals from corrosion through mechanisms involving electron donation and acceptance (Tigori et al., 2022).

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O/c21-13-5-7-16(22)15(10-13)19-8-6-14(26-19)9-12(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVZGXUTVCTABJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.